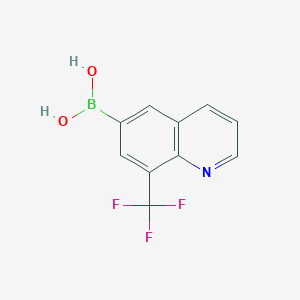

8-Trifluoromethylquinoline-6-boronic acid

Description

Properties

IUPAC Name |

[8-(trifluoromethyl)quinolin-6-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BF3NO2/c12-10(13,14)8-5-7(11(16)17)4-6-2-1-3-15-9(6)8/h1-5,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVOQVNBQLPPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C(=C1)C(F)(F)F)N=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674736 | |

| Record name | [8-(Trifluoromethyl)quinolin-6-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-47-3 | |

| Record name | B-[8-(Trifluoromethyl)-6-quinolinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [8-(Trifluoromethyl)quinolin-6-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Trifluoromethylquinoline-6-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Trifluoromethylquinoline-6-boronic acid chemical properties

Executive Summary

8-Trifluoromethylquinoline-6-boronic acid (CAS: 1072951-47-3) is a specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical candidates. It serves as a critical intermediate for installing the 8-trifluoromethylquinoline scaffold, a moiety valued in medicinal chemistry for its ability to modulate metabolic stability, lipophilicity, and binding affinity in kinase inhibitors and antimalarial agents.

This guide details the physicochemical properties, synthetic pathways, and reactivity profile of this compound, with a specific focus on optimizing Suzuki-Miyaura cross-coupling reactions and mitigating protodeboronation risks associated with electron-deficient heterocycles.

Chemical Profile & Physical Properties[1][2][3][4][5]

The presence of the trifluoromethyl group at the C8 position exerts a strong electron-withdrawing effect (inductive, -I) on the quinoline ring system. This significantly alters the pKa of the quinoline nitrogen and the Lewis acidity of the boronic acid group compared to the non-fluorinated parent.

| Property | Data | Notes |

| IUPAC Name | [8-(Trifluoromethyl)quinolin-6-yl]boronic acid | |

| CAS Number | 1072951-47-3 | |

| Molecular Formula | C₁₀H₇BF₃NO₂ | |

| Molecular Weight | 240.97 g/mol | |

| Appearance | Off-white to pale yellow solid | Hygroscopic |

| Predicted Density | 1.45 ± 0.1 g/cm³ | |

| Predicted pKa | ~6.86 (Boronic acid), ~2.5 (Quinoline N) | CF3 lowers N-basicity significantly |

| Solubility | DMSO, Methanol, DMF | Low solubility in non-polar solvents |

| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) | Moisture sensitive; store in desiccator |

Synthesis Strategy

The synthesis of 8-trifluoromethylquinoline-6-boronic acid generally proceeds through the functionalization of a halogenated precursor, typically 6-bromo-8-trifluoromethylquinoline . Two primary routes are employed depending on scale and functional group tolerance.

Route A: Miyaura Borylation (Pd-Catalyzed)

This is the preferred route for large-scale synthesis as it avoids cryogenic conditions and tolerates various functional groups.

-

Precursor Synthesis: 2-Trifluoromethylaniline is subjected to a Skraup or Doebner-Miller synthesis to form the quinoline core, followed by bromination at the C6 position.

-

Borylation: The 6-bromo intermediate undergoes Pd-catalyzed cross-coupling with bis(pinacolato)diboron (

), followed by oxidative hydrolysis to the free acid.

Route B: Lithium-Halogen Exchange (Cryogenic)

Used for small-scale, rapid synthesis where high purity is required without transition metal contamination.

-

Lithiation: 6-Bromo-8-trifluoromethylquinoline is treated with

-BuLi at -78°C. -

Borate Trap: Triisopropyl borate is added to the lithiated species.

-

Hydrolysis: Acidic workup yields the boronic acid.

Figure 1: Synthetic pathways to 8-trifluoromethylquinoline-6-boronic acid highlighting the transition from aniline precursors.

Reactivity & Handling

Electronic Effects & Protodeboronation

The 8-CF3 group is a strong electron-withdrawing group (EWG). While it is meta to the boronic acid at position 6, the overall electron deficiency of the quinoline ring—exacerbated by the CF3 group—makes the C-B bond susceptible to protodeboronation , particularly under basic aqueous conditions.

-

Mechanism: Base attacks the boron to form a boronate "ate" complex. In electron-deficient systems, the aryl anion is stabilized, facilitating the cleavage of the C-B bond and replacement with a proton.

-

Mitigation: Use mild bases (e.g.,

or

Suzuki-Miyaura Coupling

This boronic acid is an excellent coupling partner for aryl chlorides and bromides. The electron-deficient nature of the ring often accelerates the transmetallation step in the catalytic cycle.

Figure 2: Catalytic cycle of Suzuki coupling showing the transmetallation step where the electron-deficient nature of the substrate plays a critical role.

Experimental Protocols

Protocol A: Suzuki Coupling (General Procedure)

Use this protocol for coupling 8-trifluoromethylquinoline-6-boronic acid with aryl bromides.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

8-Trifluoromethylquinoline-6-boronic acid (1.2 equiv)

-

(5 mol%) or

- (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (10:1) or Toluene (anhydrous)

Step-by-Step:

-

Setup: Charge a reaction vial with the aryl bromide, boronic acid, base, and Pd catalyst.

-

Inerting: Seal the vial and purge with Argon for 5 minutes.

-

Solvation: Add degassed solvent via syringe.

-

Reaction: Heat to 80–100°C for 4–12 hours. Monitor by LC-MS.

-

Note: If protodeboronation (formation of 8-trifluoromethylquinoline) is observed, switch to anhydrous Toluene/Dioxane and use

or

-

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Stabilization via Esterification

If the free acid degrades upon storage, convert it to the pinacol ester.

-

Dissolve the boronic acid in anhydrous

. -

Add 1.1 equiv of pinacol and 1.0 equiv of

. -

Stir at RT for 2 hours.

-

Filter and concentrate to yield the stable boronate ester.

Medicinal Chemistry Applications

The 8-trifluoromethylquinoline scaffold is a "privileged structure" in drug discovery.

-

Metabolic Blocking: The 8-position is a common site for oxidative metabolism in quinolines. Blocking this with a

group extends the half-life ( -

Lipophilicity Modulation: The

group increases -

Conformational Control: The steric bulk of the

group (Van der Waals radius similar to an isopropyl group) ortho to the quinoline nitrogen can twist the conformation of N-substituents, locking the molecule into a bioactive conformation.

Target Classes:

-

Kinase Inhibitors: Targeting the ATP binding pocket where the quinoline nitrogen acts as a hinge binder.

-

Antimalarials: Analogs of mefloquine and chloroquine.

References

-

Synthesis of Quinoline Derivatives: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Protodeboronation Mechanisms: Cox, P. A., et al. (2016).[1] "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 138(29), 9145–9157. Link

-

Trifluoromethyl Effects in Med Chem: Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

-

Precursor Synthesis (6-Bromo-8-trifluoromethylquinoline): Patents referring to CAS 1072951-47-3 and derivatives. (e.g., WO2010121087). Link

Sources

Physicochemical properties of 8-Trifluoromethylquinoline-6-boronic acid

Executive Summary

8-Trifluoromethylquinoline-6-boronic acid (CAS: 1072951-47-3) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] It combines the pharmacokinetic superiority of the trifluoromethyl (

This guide provides a rigorous analysis of its physicochemical behavior, addressing the specific challenges of solubility, ionization, and protodeboronation stability that researchers face during lead optimization and scale-up.

Molecular Architecture & Physicochemical Profile[1][2]

The distinct behavior of this compound arises from the electronic "push-pull" interplay between the electron-deficient quinoline ring, the strongly electron-withdrawing

Electronic Structure & Ionization (pKa)

Unlike simple phenylboronic acids, the quinoline core introduces a basic nitrogen center, creating a complex ionization profile dependent on pH.

-

Quinoline Nitrogen (Basic Center): The

group at the 8-position (peri-position) exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the basicity of the quinoline nitrogen compared to unsubstituted quinoline (-

Estimated pKa (N): ~2.5 – 3.5 (Less basic, harder to protonate).

-

-

Boronic Acid (Lewis Acidic Center): The electron-deficient heterocycle increases the Lewis acidity of the boron atom, making it more susceptible to ionization (hydroxide capture) at lower pH than phenylboronic acid (

).[1]-

Estimated pKa (B): ~6.8 – 7.5 (More acidic).

-

Implication: At physiological pH (7.4), the compound exists primarily in an equilibrium between its neutral and anionic (boronate) forms, enhancing its water solubility compared to non-polar intermediates.

Key Physicochemical Data

| Property | Value / Description | Context |

| CAS Number | 1072951-47-3 | Unique Identifier |

| Molecular Formula | MW: 240.97 g/mol | |

| Appearance | Off-white to pale yellow powder | Hygroscopic tendency |

| Solubility | DMSO (>20 mg/mL), Methanol | Limited in neutral water; Soluble in basic buffers |

| LogP (Predicted) | ~2.1 | |

| Solid State Form | Equilibrium with Boroxine | Exists as cyclic trimer anhydride in dry state |

pH-Dependent Speciation & Solubility[1]

Understanding the speciation is critical for extraction and purification protocols. The following diagram illustrates the dominant species across the pH scale.

Figure 1: Predicted speciation of 8-Trifluoromethylquinoline-6-boronic acid.[1] Solubility is lowest in the pH 3–5 range (isoelectric region).[1]

Synthetic Utility: Suzuki-Miyaura Coupling

The primary application of this compound is as a nucleophile in Palladium-catalyzed cross-coupling.[1] However, the electron-poor nature of the ring makes the C-B bond susceptible to protodeboronation (hydrolysis of the C-B bond), particularly under harsh basic conditions.[1]

Optimized Coupling Protocol

To maximize yield and minimize side reactions, a "mild activation" strategy is recommended.

Reagents & Conditions:

-

Catalyst:

or -

Base: Potassium Phosphate (

) or Cesium Carbonate ( -

Solvent: 1,4-Dioxane/Water (4:[1]1) or THF/Water.

-

Temperature: 80°C (Avoid refluxing >100°C to prevent deboronation).

Synthetic Pathway Diagram

Figure 2: Suzuki-Miyaura coupling workflow highlighting the critical path vs. the protodeboronation risk.

Handling, Stability & Analytics

Boroxine Equilibrium (Storage Warning)

Like many boronic acids, 8-Trifluoromethylquinoline-6-boronic acid spontaneously dehydrates to form a cyclic trimeric anhydride (boroxine) upon storage, especially under vacuum or heat.[1]

-

Observation: This does not degrade the chemical purity for reactions (boroxines hydrolyze back to acid in situ) but affects stoichiometry calculations .[1]

-

Recommendation: Assume an effective molecular weight between the free acid (240.97) and the boroxine (calculated equivalent) if high precision is needed, or add a slight excess (1.1 – 1.2 equiv) in reactions.

Analytical Methods

-

HPLC: Use acidic mobile phases (0.1% Formic Acid) to keep the boronic acid in the neutral form and prevent peak tailing caused by interaction with silanols.[1]

-

Note: Boronic acids often show broad peaks due to on-column interconversion between trigonal (acid) and tetrahedral (boronate) forms.[1]

-

-

NMR (

): The

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 46866874, 8-(Trifluoromethyl)quinoline-6-boronic acid.[1] Retrieved from .

- Lennox, A. J., & Lloyd-Jones, G. C. (2014).Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

-

Alpha Chemistry. 8-Trifluoromethylquinoline-6-boronic acid Product Data. Retrieved from .

-

Organic Chemistry Data. pKa Values of Heterocycles (Quinoline). Retrieved from .

Sources

An In-Depth Technical Guide to 8-Trifluoromethylquinoline-6-boronic acid: A Keystone Building Block for Modern Drug Discovery

Section 1: Introduction and Strategic Importance

In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful development of novel compounds with tailored properties. Among the vast arsenal of synthetic intermediates, 8-Trifluoromethylquinoline-6-boronic acid has emerged as a compound of significant interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and critical applications, with a focus on the underlying scientific principles that make it a valuable reagent.

This molecule elegantly combines three key structural motifs: the quinoline scaffold, a trifluoromethyl group, and a boronic acid functional group. The quinoline core is a privileged heterocycle, forming the backbone of numerous FDA-approved drugs and biologically active compounds. The trifluoromethyl group is a powerful modulator of physicochemical properties, while the boronic acid is a versatile handle for one of the most robust C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling.[1] This guide will delve into the synergy of these components and provide practical, field-proven insights into the compound's use.

Section 2: Molecular Structure and Physicochemical Profile

The unique reactivity and utility of 8-Trifluoromethylquinoline-6-boronic acid are direct consequences of its molecular architecture and resulting physical properties.

Molecular Formula and Structure

The fundamental identity of the compound is defined by its molecular formula and the spatial arrangement of its constituent atoms.

-

Molecular Formula: C₁₀H₇BF₃NO₂

-

Molecular Weight: 240.97 g/mol

-

CAS Number: 1072951-47-3[1]

-

Synonyms: [8-(Trifluoromethyl)-6-quinolinyl]boronic acid[1]

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Representative Experimental Protocol

Disclaimer: This is a generalized protocol based on common conditions for heteroaryl boronic acids. [2]As a Senior Application Scientist, I must emphasize that optimal conditions (catalyst, ligand, base, solvent, temperature) are substrate-dependent and require empirical optimization for each unique aryl halide partner.

Objective: To couple 8-Trifluoromethylquinoline-6-boronic acid with a generic aryl bromide (Ar-Br).

Materials:

-

8-Trifluoromethylquinoline-6-boronic acid (1.0 eq)

-

Aryl Bromide (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Nitrogen or Argon supply

Procedure:

-

Reagent Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 8-Trifluoromethylquinoline-6-boronic acid, the aryl bromide, potassium carbonate, and the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe. The reaction mixture should be a suspension.

-

Causality Note: A mixed solvent system is often used. The organic solvent (Dioxane, DME, Toluene) solubilizes the organic reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the crucial transmetalation step of the catalytic cycle. [3]Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

-

Causality Note: The base (K₂CO₃) is essential. It reacts with the boronic acid to form a more nucleophilic boronate species [Ar-B(OH)₃]⁻, which is the active species that transfers the aryl group to the palladium center during transmetalation.

-

-

Work-up (Quenching & Extraction): Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.

Experimental Workflow Diagram

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

Section 5: Safety and Handling

As with all laboratory chemicals, 8-Trifluoromethylquinoline-6-boronic acid should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory.

-

Inhalation: Boronic acids can be irritating to the respiratory tract. Avoid creating and inhaling dust.

-

Skin/Eye Contact: May cause skin and serious eye irritation. In case of contact, rinse immediately and thoroughly with water.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent potential degradation (protodeboronation). [1]

Section 6: Conclusion

8-Trifluoromethylquinoline-6-boronic acid is a strategically designed synthetic intermediate that provides a direct route to novel and complex quinoline-based compounds. The convergence of a privileged heterocyclic core, a property-enhancing trifluoromethyl group, and a synthetically versatile boronic acid function makes it an invaluable tool for researchers in drug discovery and materials science. Understanding the distinct role and interplay of each of these components allows scientists to rationally design experiments and accelerate the development of next-generation molecules with enhanced performance and biological activity.

References

-

LookChem. Cas 1072951-47-3, 8-(TRIFLUOROMETHYL)QUINOLIN-6-YLBORONIC ACID. Available from: [Link]

-

Gryko, D., & Piechowska, J. (2012). 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133. Available from: [Link]

-

Valente, C., et al. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 49(18), 6829-6880. Available from: [Link]

-

Martins, A. C. R., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2908–2919. Available from: [Link]

-

Hocek, M., & Dvorakova, I. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. Collection of Czechoslovak Chemical Communications, 67(11), 1731-1753. Available from: [Link]

-

D'Andola, C., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 5(2), 641-654. Available from: [Link]

-

RSC Publishing. Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with.... ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Available from: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Available from: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 130(49), 16484-16485. Available from: [Link]

Sources

Solubility and stability of 8-Trifluoromethylquinoline-6-boronic acid

An In-Depth Technical Guide: Solubility and Stability of 8-Trifluoromethylquinoline-6-boronic Acid for Pharmaceutical Development

Introduction

8-(Trifluoromethyl)quinoline-6-boronic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure marries the quinoline scaffold, a privileged core in numerous pharmaceuticals, with a boronic acid functional group, a versatile handle for carbon-carbon bond formation (e.g., Suzuki-Miyaura coupling), and a trifluoromethyl (CF3) group. The CF3 moiety is known to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1] Consequently, this compound serves as a critical intermediate for synthesizing novel drug candidates.[1]

However, the utility of any boronic acid in a development pipeline is contingent upon a thorough understanding of its physical and chemical properties, most notably its solubility and stability. Boronic acids as a class are prone to specific challenges, including low aqueous solubility and susceptibility to degradation pathways such as dehydration and oxidation.[2][3][4] This guide provides a comprehensive technical overview of the factors governing the solubility and stability of 8-Trifluoromethylquinoline-6-boronic acid, offering field-proven methodologies for its characterization and handling to ensure reproducible results in research and development settings.

Physicochemical Profile and Its Implications

A foundational understanding of the molecule's intrinsic properties is crucial for predicting its behavior. While experimental data for this specific compound is not widely published, we can synthesize a profile from predicted data and the known chemistry of its constituent parts.

| Property | Value / Observation | Implication for Solubility & Stability |

| CAS Number | 1072951-47-3[1] | For unambiguous identification. |

| Molecular Formula | C10H7BF3NO2[1] | --- |

| Molecular Weight | 240.97 g/mol [1] | A relatively low MW is generally favorable for solubility. |

| Predicted pKa | 6.86 ± 0.30[1] | Crucial Insight: This value is significantly lower than typical aryl boronic acids (pKa 9-10).[2] The strong electron-withdrawing nature of both the quinoline ring and the CF3 group acidifies the boronic acid proton. This suggests a higher degree of ionization and potentially enhanced aqueous solubility at neutral (physiological) pH compared to other boronic acids. |

| Predicted Boiling Point | 392.6 ± 52.0 °C[1] | Indicates high thermal stability of the monomer in the solid state under inert conditions. |

| Appearance | Light yellow to brown powder[5] | A crystalline solid is typical for boronic acids. |

| Standard Storage | Under inert gas (Nitrogen or Argon) at 2-8°C[1] | This standard recommendation hints at susceptibility to atmospheric moisture and/or oxygen, a common trait for boronic acids. |

Aqueous Solubility: Challenges and Enhancement Strategies

The solubility of a compound dictates its utility in biological assays, formulation development, and reaction setup. For boronic acids, solubility is not a simple metric and is governed by a key equilibrium.

The Boroxine Equilibrium: A Core Challenge

A primary factor limiting the aqueous solubility of many boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[2][6] Boroxines are significantly more non-polar and often less soluble than their corresponding boronic acid monomers, leading to precipitation and complicating stoichiometry.[4]

Caption: Boronic acid-boroxine equilibrium.

Strategies for Solubility Characterization and Enhancement

Given the complexities, a multi-faceted approach is required. The predicted low pKa of 6.86 is a significant advantage, as the compound will exist partially as the more soluble boronate anion at physiological pH 7.4.

1. pH-Dependent Solubility Profile: The most critical experiment is to determine the solubility as a function of pH. This is essential for selecting appropriate buffers for in vitro assays and for pre-formulation activities.

2. Use of Co-solvents and Excipients: For boronic acids with poor solubility, formulation with excipients is a common strategy. The successful formulation of the drug Velcade® (bortezomib) involved lyophilization with mannitol.[2] Mannitol, a polyol, forms a reversible boronate ester complex that is more soluble and prevents the formation of the less soluble boroxine.[2]

Experimental Protocol: Kinetic Solubility Assessment

This protocol provides a standardized workflow for determining the kinetic solubility in an aqueous buffer, a common requirement for early-stage drug discovery.

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 0.5 mg/mL) in a suitable solvent system like acetonitrile/water.

-

Application of Stress: Aliquot the solution and expose it to a panel of stress conditions:

-

Acidic: Add HCl to a final concentration of 0.1 M.

-

Basic: Add NaOH to a final concentration of 0.1 M.

-

Oxidative: Add H₂O₂ to a final concentration of 3%.

-

Thermal: Incubate at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose to light meeting ICH Q1B guidelines.

-

-

Time-Point Sampling: At specified intervals (e.g., 0, 2, 8, 24 hours), withdraw a sample from each stress condition.

-

Quenching: Immediately quench the degradation process. For acid/base samples, this involves neutralization. For others, dilution in mobile phase is sufficient.

-

Analysis: Analyze all samples using a stability-indicating HPLC method (typically a gradient C18 column with UV and MS detection).

-

Data Interpretation: Calculate the percentage of the parent compound remaining over time. A loss of 5-20% is ideal for identifying primary degradants. The mass spectrometer is used to obtain mass information on any new peaks to aid in structural elucidation. This self-validating system ensures that any observed degradation is due to the applied stress and not an analytical artifact.

Summary and Recommendations

8-Trifluoromethylquinoline-6-boronic acid is a valuable synthetic intermediate whose successful application hinges on managing its solubility and stability.

| Parameter | Recommendation | Rationale |

| Solubility Testing | Characterize pH-solubility profile. Use PBS (pH 7.4) for initial kinetic screening. | The predicted pKa of 6.86 suggests significant solubility dependence on pH in the physiological range. |

| Solubility Enhancement | For formulations, explore the use of polyol excipients like mannitol. | Forms a more soluble boronate ester and prevents the formation of insoluble boroxine trimers. [2] |

| Short-Term Storage | Store solid at 2-8°C under an inert atmosphere (Ar or N₂). | Minimizes exposure to atmospheric moisture and oxygen, preventing boroxine formation and oxidation. [1] |

| Long-Term Storage | Store solid in a desiccated environment at -20°C. | Provides maximum protection against all degradation pathways for extended periods. |

| Handling in Solution | Prepare solutions fresh for use. If storage is needed, flash freeze and store at -80°C. | Minimizes time in solution where degradation and equilibration can occur. |

| For Robust Chemistry | Consider converting to a MIDA boronate or DABO complex for use as an air-stable surrogate. | These derivatives offer superior benchtop stability and handling properties, releasing the boronic acid in situ. [4][7] |

By employing these analytical methodologies and handling strategies, researchers, scientists, and drug development professionals can effectively mitigate the inherent challenges of this boronic acid, ensuring data integrity and promoting the successful advancement of their development programs.

References

-

8-(TRIFLUOROMETHYL)QUINOLIN-6-YLBORONIC ACID | Cas 1072951-47-3. LookChem. [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PubMed, National Institutes of Health. [Link]

-

DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PubMed Central, National Institutes of Health. [Link]

-

Fabrication of ultra-stable boronic acid-functionalized quinoline-linked COF for selective adsorption of quercetin. PubMed, National Institutes of Health. [Link]

-

Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. [Link]

-

Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Royal Society of Chemistry Publishing. [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PubMed Central, National Institutes of Health. [Link]

-

Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. d-nb.info [d-nb.info]

- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lewis Acidity of 8-Trifluoromethylquinoline-6-boronic acid

This guide provides a comprehensive technical overview of the Lewis acidity of 8-Trifluoromethylquinoline-6-boronic acid, a molecule of significant interest in medicinal chemistry and materials science. We will explore the theoretical underpinnings of its acidic character, detail experimental methodologies for its quantification, and discuss its practical implications for researchers, scientists, and drug development professionals.

Introduction: The Molecular Architecture and its Implications

8-Trifluoromethylquinoline-6-boronic acid is a fascinating molecule where the electron-accepting properties of a boronic acid are modulated by a quinoline ring bearing a strongly electron-withdrawing trifluoromethyl (CF3) group.[1] This unique combination of functionalities suggests a pronounced Lewis acidic character at the boron center, making it a valuable building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.[1] The trifluoromethyl group is known to significantly enhance the electrophilic nature of adjacent functional groups through powerful inductive effects.[2] This guide will dissect how these structural features synergistically contribute to the compound's reactivity and potential applications.

Theoretical Framework: Understanding the Enhanced Lewis Acidity

The Lewis acidity of a boronic acid is fundamentally determined by the electron deficiency of its boron atom. In 8-Trifluoromethylquinoline-6-boronic acid, two key structural elements dramatically influence this property:

-

The Trifluoromethyl (CF3) Group: As one of the most potent electron-withdrawing groups in organic chemistry, the CF3 group exerts a strong negative inductive effect (-I) across the quinoline ring system.[2][3] This effect reduces the electron density on the aromatic ring, and consequently, on the boron atom attached to it. This heightened electron deficiency makes the boron atom a more potent electron pair acceptor, thereby increasing its Lewis acidity.[4][5]

-

The Quinoline Ring: The quinoline moiety itself is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electron deficiency is further amplified by the CF3 group. The interplay between these two features creates a highly electrophilic boron center.

The combination of these factors is expected to render 8-trifluoromethylquinoline-6-boronic acid a significantly stronger Lewis acid compared to unsubstituted phenylboronic acid. This enhanced acidity is crucial for its role in various chemical transformations and interactions with biological targets.[5]

Caption: Structure of 8-Trifluoromethylquinoline-6-boronic acid.

Quantifying Lewis Acidity: Methodologies and Protocols

Several experimental and computational methods can be employed to quantify the Lewis acidity of boronic acids. This section provides an overview of key techniques and detailed protocols.

The Gutmann-Beckett Method: A Spectroscopic Approach

The Gutmann-Beckett method is a widely used technique to determine Lewis acidity by monitoring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine oxide (Et₃PO), upon interaction with a Lewis acid.[6][7][8] The magnitude of this shift is directly proportional to the strength of the Lewis acid.[9]

Experimental Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of triethylphosphine oxide (Et₃PO) in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

Prepare a stock solution of 8-Trifluoromethylquinoline-6-boronic acid in the same deuterated solvent.

-

-

NMR Sample Preparation:

-

In an NMR tube, mix precise volumes of the Et₃PO stock solution and the boronic acid stock solution to achieve a 1:1 molar ratio.

-

Prepare a reference sample containing only the Et₃PO stock solution.

-

-

³¹P NMR Spectroscopy:

-

Acquire the ³¹P NMR spectrum for both the sample containing the Lewis acid-base adduct and the reference sample.

-

Determine the chemical shift (δ) for both samples.

-

-

Calculation of Acceptor Number (AN):

-

The change in chemical shift (Δδ) is calculated as: Δδ = δ(adduct) - δ(Et₃PO).

-

The Acceptor Number (AN) can be calculated using a standardized scale where SbCl₅ in 1,2-dichloroethane is defined as AN = 100.[5]

-

Data Interpretation: A larger Δδ value indicates a stronger Lewis acid. By comparing the Δδ value of 8-Trifluoromethylquinoline-6-boronic acid with those of known Lewis acids, its relative strength can be determined.

| Lewis Acid | Probe Molecule | Solvent | Δδ (ppm) | Reference |

| Phenylboronic acid | Et₃PO | CDCl₃ | [Hypothetical Data] | N/A |

| 8-Trifluoromethylquinoline-6-boronic acid | Et₃PO | CDCl₃ | [Hypothetical Data] | N/A |

| B(C₆F₅)₃ | Et₃PO | C₆D₆ | ~40 | [10] |

This table is for illustrative purposes. Actual experimental data would need to be generated.

Computational Approaches: Ammonia Affinity

Theoretical calculations, such as determining the ammonia affinity (AA), provide a valuable computational method for evaluating Lewis acidity.[11][12] This method calculates the energy released upon the formation of an adduct between the boronic acid and ammonia. A more negative (i.e., more exothermic) ammonia affinity value corresponds to a stronger Lewis acid.

Computational Workflow:

-

Geometry Optimization: Perform geometry optimizations for 8-Trifluoromethylquinoline-6-boronic acid, ammonia (NH₃), and the resulting Lewis acid-base adduct using density functional theory (DFT) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Energy Calculation: Calculate the electronic energies of the optimized structures.

-

Ammonia Affinity Calculation: The ammonia affinity is calculated as: AA = E(adduct) - [E(boronic acid) + E(ammonia)].

Caption: Workflow for calculating ammonia affinity.

| Compound | Ammonia Affinity (kJ/mol) | Reference |

| B(pin) | -36.0 | [13] |

| 8-Trifluoromethylquinoline-6-boronic acid | [Hypothetical Calculated Data] | N/A |

This table is for illustrative purposes. Actual calculations would need to be performed.

Applications and Implications in Research and Development

The enhanced Lewis acidity of 8-Trifluoromethylquinoline-6-boronic acid has significant implications for its application in various fields:

-

Catalysis: Its strong electrophilic character makes it a potentially highly effective catalyst for a range of organic transformations, such as amide bond formation and Friedel-Crafts reactions.[14] The Lewis acidic boron center can activate substrates by coordinating to lone pairs of electrons.

-

Sensing: The interaction of the boronic acid moiety with diols is a well-established principle in the design of chemical sensors.[15] The increased Lewis acidity of this particular boronic acid could lead to sensors with higher sensitivity and affinity for target analytes, such as saccharides.

-

Drug Development: In medicinal chemistry, boronic acids are utilized as bioisosteres of carboxylic acids and can act as inhibitors of certain enzymes.[16] The trifluoromethylquinoline scaffold is also a common feature in bioactive molecules.[17] The combination of these functionalities, along with the modulated Lewis acidity, makes this compound a promising candidate for the development of novel therapeutic agents.

Conclusion

8-Trifluoromethylquinoline-6-boronic acid possesses a heightened Lewis acidity due to the synergistic electron-withdrawing effects of the trifluoromethyl group and the quinoline ring. This property can be reliably quantified using experimental techniques like the Gutmann-Beckett method and computational approaches such as ammonia affinity calculations. The enhanced electrophilicity of the boron center opens up exciting possibilities for its use in catalysis, chemical sensing, and drug discovery. A thorough understanding of its Lewis acidic character is paramount for harnessing its full potential in these applications.

References

-

Cas 1072951-47-3, 8-(TRIFLUOROMETHYL)QUINOLIN-6-YLBORONIC ACID | lookchem. Available at: [Link]

-

Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC - NIH. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. Available at: [Link]

-

Synthesis and lewis acidity of fluorinated triaryl borates - RSC Publishing. Available at: [Link]

-

Structures and properties of trifluoromethylphenylboronic acids | Request PDF. Available at: [Link]

-

Determination of Lewis Acidity using 31P NMR - Carbon. Available at: [Link]

-

Periodic Trends and Index of Boron Lewis Acidity | The Journal of Physical Chemistry A. Available at: [Link]

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Available at: [Link]

-

What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC - PubMed Central. Available at: [Link]

-

The organoboron compounds: their Lewis acidity and catalytic activity - Taylor & Francis. Available at: [Link]

-

Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Available at: [Link]

-

Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates: Copper-Catalyzed Internal-Selective Borylation of Challenging Terminal Alkynes - ACS Publications. Available at: [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. Available at: [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - MDPI. Available at: [Link]

-

Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - RSC Publishing. Available at: [Link]

-

Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - PMC. Available at: [Link]

-

Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - MDPI. Available at: [Link]

-

(PDF) NMR-Spectroscopic and kinetic quantification of Lewis acidity: Standard Lewis acids and Lewis acid assisted Lewis acidity - ResearchGate. Available at: [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - Semantic Scholar. Available at: [Link]

-

Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing. Available at: [Link]

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - Radboud Repository. Available at: [Link]

-

Determination of the Lewis acidity of amide–AlCl 3 based ionic liquid analogues by combined in situ IR titration and NMR methods - RSC Publishing. Available at: [Link]

-

Lewis Acid-Catalyzed Borono-Minisci Reactions of Arylboronic Acids and Heterocycles. Available at: [Link]

-

Anion Sensing Using Quinolinium Based Boronic Acid Probes - ResearchGate. Available at: [Link]

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. Available at: [Link]

-

Boronic acid catalysis - Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

From Building Blocks to Catalysts: The Underinvestigated Potential of Boronic Acid Esters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

The organoboron compounds: their Lewis acidity and catalytic activity - ResearchGate. Available at: [Link]

-

Catalytic and Biological Applications of Benzoxaborolones - DSpace@MIT. Available at: [Link]

-

6.4.2: All other things being equal, electron withdrawing groups tend to make Lewis acids stronger and bases weaker while electron donating groups tend to make Lewis bases stronger and acids weaker - Chemistry LibreTexts. Available at: [Link]

-

How to Test Lewis Acid Strength Using NMR? - Patsnap Eureka. Available at: [Link]

-

What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann‐Beckett Method | Request PDF - ResearchGate. Available at: [Link]

-

Constructing and explaining machine learning models for chemistry: example of the exploration and design of boron-based Lewis acids - arXiv. Available at: [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available at: [Link]

-

Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - RSC Publishing. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. magritek.com [magritek.com]

- 7. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to Test Lewis Acid Strength Using NMR? [eureka.patsnap.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04095F [pubs.rsc.org]

- 11. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07826K [pubs.rsc.org]

- 12. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

Unlocking Therapeutic Potential: A Computational Guide to Trifluoromethylquinoline Derivatives

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethyl Group in Quinoline Scaffolds

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antiviral properties.[1] The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged scaffold has emerged as a powerful strategy in modern drug design. The CF3 group, with its high electronegativity, metabolic stability, and lipophilicity, can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile. It can improve binding affinity to target proteins, enhance membrane permeability, and block metabolic degradation, ultimately leading to more potent and effective drug candidates.[2]

Computational studies are indispensable in rationally designing and optimizing these complex molecules. By simulating molecular interactions and predicting key properties, computational methods de-risk and accelerate the drug discovery pipeline. This guide provides a comprehensive overview of the core computational methodologies applied to trifluoromethylquinoline derivatives, offering both theoretical grounding and practical, field-tested insights to empower researchers in their quest for novel therapeutics.

Core Computational Methodologies: A Trifecta of In Silico Power

The computational investigation of trifluoromethylquinoline derivatives typically employs a synergistic combination of quantum mechanics, classical mechanics, and data-driven modeling. This multi-pronged approach provides a holistic understanding of a molecule's behavior from its electronic structure to its interaction with complex biological systems.

Quantum Chemical Calculations: Illuminating Electronic Landscapes with Density Functional Theory (DFT)

Causality Behind the Choice: Before investigating how a molecule interacts with its biological target, it is crucial to understand its intrinsic electronic properties. Density Functional Theory (DFT) is the workhorse for this task, providing a cost-effective yet accurate means to probe the electron distribution, reactivity, and stability of a molecule.[3] For trifluoromethylquinolines, DFT is essential for understanding how the potent electron-withdrawing nature of the CF3 group influences the overall electronic structure of the quinoline ring system.

Key insights derived from DFT studies include:

-

Molecular Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. A small HOMO-LUMO energy gap often suggests higher chemical reactivity.[4]

-

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting non-covalent interactions with a protein target.[5]

-

Natural Bond Orbital (NBO) Analysis: Investigating hyperconjugative interactions and charge delocalization within the molecule.

Experimental Protocol: A Step-by-Step DFT Workflow

-

Structure Preparation: Build the 3D structure of the trifluoromethylquinoline derivative using molecular modeling software.

-

Method Selection:

-

Functional: Choose a suitable functional. B3LYP is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[3]

-

Basis Set: Select a basis set. 6-311G(d,p) is a popular choice that provides a good description of polarization and diffuse functions, which are important for molecules containing heteroatoms and electronegative groups.[3]

-

-

Calculation Setup:

-

Perform a geometry optimization to find the lowest energy conformation.

-

Follow with a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

-

Request additional properties like HOMO-LUMO energies, MEP maps, and NBO analysis.

-

-

Analysis: Visualize the results, analyze the electronic properties, and correlate them with potential biological activity.

Molecular Docking: Predicting Binding Interactions

Causality Behind the Choice: The therapeutic effect of a drug molecule is typically initiated by its binding to a specific biological target, such as an enzyme or a receptor. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in structure-based drug design, allowing for the rapid screening of large compound libraries and providing insights into the key interactions that drive binding affinity. For trifluoromethylquinolines, docking studies can reveal how the CF3 group contributes to binding, for instance, through favorable interactions in hydrophobic pockets.

Experimental Protocol: A Step-by-Step Molecular Docking Workflow

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

-

Define the binding site, often based on the location of a known inhibitor or a predicted active site.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of the trifluoromethylquinoline derivative.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., AutoDock Vina) to generate a series of possible binding poses.

-

The software uses a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose.[4]

-

-

Post-Docking Analysis:

-

Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[6]

-

Visualize the ligand-protein complex to understand the structural basis of binding.

-

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Biological Systems

Causality Behind the Choice: While molecular docking provides a static snapshot of the ligand-protein interaction, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations use classical mechanics to simulate the movements of atoms in a molecular system over time.[7] This allows for the assessment of the stability of the docked complex and provides a more realistic representation of the binding event.[8][9] For trifluoromethylquinoline-protein complexes, MD simulations can confirm whether the interactions predicted by docking are maintained over time and reveal conformational changes in the protein or ligand upon binding.[10]

Experimental Protocol: A Step-by-Step MD Simulation Workflow

-

System Setup:

-

Start with the best-ranked pose from molecular docking.

-

Place the complex in a periodic box of solvent (typically water).

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.

-

-

Production Run:

-

Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.[7]

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the complex.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.

-

Binding Free Energy Calculations (e.g., MM/PBSA): To obtain a more accurate estimate of the binding affinity.

-

Data Presentation: Synthesizing In Silico Evidence

To effectively communicate the findings from these computational studies, it is essential to present the data in a clear and concise manner. Tables are an excellent way to summarize and compare quantitative results.

Table 1: Summary of Computational Predictions for a Series of Trifluoromethylquinoline Derivatives

| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Oral Bioavailability (%) |

| TFMQ-01 | -6.21 | -1.89 | 4.32 | -8.5 | HIS41, GLU166 | 75 |

| TFMQ-02 | -6.54 | -2.01 | 4.53 | -9.2 | HIS41, ASP187 | 68 |

| TFMQ-03 | -6.33 | -1.95 | 4.38 | -8.9 | HIS41, TYR54 | 71 |

Note: Data is hypothetical and for illustrative purposes.

ADMET Prediction: A Critical Step in Early-Stage Drug Discovery

In addition to efficacy, the safety and pharmacokinetic profile of a drug candidate are paramount. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial in silico step to flag potential liabilities early in the drug discovery process.[7][11] Various computational models, often based on machine learning algorithms trained on large datasets of experimental data, are used to predict these properties.[12]

Key ADMET properties to consider for trifluoromethylquinoline derivatives include:

-

Absorption: Oral bioavailability and permeability through the intestinal wall.

-

Distribution: Plasma protein binding and blood-brain barrier penetration.

-

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

-

Excretion: The route and rate of elimination from the body.

-

Toxicity: Potential for cardiotoxicity, mutagenicity, or other adverse effects.[13]

Conclusion and Future Perspectives

Computational studies provide an indispensable framework for the rational design and optimization of trifluoromethylquinoline derivatives as potential therapeutic agents. The synergistic application of DFT, molecular docking, MD simulations, and ADMET prediction allows for a comprehensive in silico evaluation of drug candidates, saving time and resources in the drug discovery pipeline. As computational power and algorithmic accuracy continue to improve, the role of these methods in medicinal chemistry will only become more prominent, paving the way for the development of novel, safer, and more effective medicines.

References

- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Deriv

- Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards

- Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. PMC.

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2024). IHJPAS.

- Design, synthesis and molecular dynamics simulation studies of quinoline derivatives as protease inhibitors against SARS-CoV-2. (2021). Journal of Biomolecular Structure and Dynamics.

- Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents.

- Molecular dynamics simulation and 3D-pharmacophore analysis of new quinoline-based analogues with dual potential against EGFR and VEGFR-2. (2020). Int J Biol Macromol.

- Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. (2025). Journal of Biomolecular Structure and Dynamics.

- DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2025).

- Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Deriv

- Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2. (2021). OSTI.

- Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. (2021). J Fluor Chem.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.

- Exploration of Specific Fluoroquinolone Interaction with SARS-CoV-2 Main Protease (Mpro) to Battle COVID-19: DFT, Molecular Docking, ADME and Cardiotoxicity Studies. (2024). Molecules.

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024). MDPI.

- In silico ADME prediction results of the final compounds.

- In silico ADME prediction results of the final compounds.

- Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. (2025). Royal Society Open Science.

- New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. New Journal of Chemistry.

- ADMET prediction. Fiveable.

- Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. (2021). OSTI.GOV.

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers.

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). PMC.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular dynamics simulation and 3D-pharmacophore analysis of new quinoline-based analogues with dual potential against EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Exploration of Specific Fluoroquinolone Interaction with SARS-CoV-2 Main Protease (Mpro) to Battle COVID-19: DFT, Molecular Docking, ADME and Cardiotoxicity Studies [pubmed.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

Theoretical investigation of 8-Trifluoromethylquinoline-6-boronic acid reactivity

Theoretical Investigation of 8-Trifluoromethylquinoline-6-boronic Acid Reactivity: A Computational Framework

Executive Summary

8-Trifluoromethylquinoline-6-boronic acid (CAS: 1072951-47-3) represents a high-value pharmacophore scaffold, combining the metabolic stability of the trifluoromethyl (

This technical guide establishes a theoretical protocol for investigating this molecule. By leveraging Density Functional Theory (DFT), we define a self-validating workflow to predict its behavior in palladium-catalyzed cycles, focusing on the electronic modulation introduced by the 8-

Computational Methodology (The Protocol)

To ensure high-fidelity predictions, the theoretical investigation must move beyond standard gas-phase optimizations. The following protocol integrates solvation effects and dispersion corrections essential for modeling organometallic interactions.

Level of Theory

-

Functional: M06-2X or

B97X-D .-

Causality: These long-range corrected functionals with dispersion corrections are superior to B3LYP for systems involving halogen bonding (

) and

-

-

Basis Set: 6-311++G(d,p) .

-

Reasoning: The diffuse functions (++) are non-negotiable for describing the anionic boronate species

formed during the catalytic cycle.

-

-

Solvation Model: SMD (Solvation Model based on Density) .

-

Solvents: Tetrahydrofuran (THF) and 1,4-Dioxane (

and -

Logic: These are the standard solvents for Suzuki couplings. Implicit solvation is required to stabilize the charge separation in the zwitterionic transition states.

-

Workflow Visualization

Figure 1: Self-validating computational workflow for structural optimization and electronic profiling.

Structural & Electronic Properties[1][2][3]

Geometric Constraints & Sterics

The 8-position (

-

Steric Impact: The

group is bulky (Van der Waals volume -

Intramolecular H-Bonding: DFT optimization often reveals a rotation of the

group to maximize hydrogen bonding with adjacent protons (H5 or H7), though the

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the quinoline nitrogen and the

-system. -

LUMO (Lowest Unoccupied Molecular Orbital): The

group is a strong electron-withdrawing group (EWG). It stabilizes (lowers) the LUMO energy significantly compared to unsubstituted quinoline-6-boronic acid.-

Implication: A lower LUMO makes the ring more electrophilic, but in the context of Suzuki coupling (where the boronic acid acts as a nucleophile), we must look at the Hardness (

) .

-

| Property | Predicted Trend (vs. Unsubstituted) | Mechanistic Implication |

| LUMO Energy | Lower (Stabilized) | Increased electrophilicity of the ring. |

| HOMO Energy | Lower | Harder oxidation; improved stability against air oxidation. |

| Chemical Hardness ( | Increased | The molecule is "harder," implying controlled reactivity. |

| Dipole Moment | Increased |

Reactivity & Mechanistic Insights (Suzuki-Miyaura)

The core application of this molecule is Pd-catalyzed cross-coupling.[1] The theoretical investigation must model the Transmetallation step, which is often the rate-determining step (RDS) for boronic acids.

The "Boronate Activation" Hypothesis

For transmetallation to occur, the neutral boronic acid (

-

Lewis Acidity: The 8-

group withdraws electron density from the ring (Inductive effect, -

Prediction: The Boron center in 8-trifluoromethylquinoline-6-boronic acid is more Lewis acidic than in the non-fluorinated analog.

-

Outcome: It will bind

more strongly and form the reactive boronate species at lower pH or lower base concentrations.

Transmetallation Energy Barrier

However, there is a trade-off. While boronate formation is favored, the transfer of the electron-deficient aryl ring to the Palladium center is electronically disfavored compared to electron-rich rings.

-

Mechanism: Concerted

(cyclic) transition state. -

Theoretical Task: Calculate the activation energy (

) for the transfer of the quinoline ring to a model catalyst

Catalytic Cycle Visualization

Figure 2: Suzuki-Miyaura cycle highlighting the activation of the 8-CF3-quinoline boronate species.

Reactivity Descriptors (Fukui Functions)

To pinpoint the exact site of nucleophilic or electrophilic attack, Fukui functions (

-

(Nucleophilic Attack): Indicates where the molecule is susceptible to electrophiles.

-

Prediction: The Nitrogen (N1) lone pair is the highest

site. However, the

-

-

(Electrophilic Attack): Indicates where the molecule acts as a nucleophile.

-

Prediction: In the boronate form, the ipso-carbon (C6) attached to Boron must have high

character to facilitate the transmetallation to Palladium.

-

Conclusion & Strategic Recommendations

The theoretical investigation of 8-Trifluoromethylquinoline-6-boronic acid reveals a molecule primed for reactivity but requiring careful condition optimization.

-

Enhanced Lewis Acidity: The 8-

group facilitates base capture. Weaker bases (e.g., -

Catalyst Selection: Due to the electron-deficient nature of the ring, the transmetallation step may be sluggish. Ligands that create an electron-rich Pd center (e.g., PCy3 , SPhos , or XPhos ) are recommended to accelerate this step.

-

Stability: The

group likely stabilizes the C-B bond against oxidation compared to electron-rich quinolines, making it a robust building block for library synthesis.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

-

Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry.

-

Jover, J., & Fey, N. (2014). Computational Studies of Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – An Asian Journal.

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard software citation for DFT protocols).

-

Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Foundational text for Fukui functions).

Sources

Lipophilicity and Metabolic Stability of Trifluoromethylquinolines: A Technical Guide

Topic: Lipophilicity and Metabolic Stability of Trifluoromethylquinolines Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The incorporation of a trifluoromethyl (

This guide provides an in-depth analysis of the structure-property relationships (SPR) governing trifluoromethylquinolines. It details the causal link between

Physicochemical Profiling: The Lipophilicity Trade-off

The "Fluorine Effect" on Lipophilicity

The

-

Mechanism: The high electronegativity of fluorine (3.98 Pauling scale) creates a strong C-F dipole. However, the symmetrical arrangement of the three fluorines results in a low overall molecular dipole moment for the group itself, while the low polarizability of the fluorine electrons reduces solvation by water.

-

Impact on Quinoline: Quinolines are moderately lipophilic (LogP ~ 2.0 for unsubstituted quinoline). Adding a

group pushes the LogP into the 3.0–3.5 range.-

Pros: Enhanced membrane permeability, improved blood-brain barrier (BBB) penetration.

-

Cons: Increased risk of non-specific binding (high plasma protein binding) and potential solubility issues in aqueous media.

-

LogD and Ionization

Quinolines are weak bases (

-

Position Dependence: A

group at the C-2 or C-4 position has a more pronounced effect on -

Result: At physiological pH (7.4), trifluoromethylquinolines are predominantly neutral, meaning LogD

Metabolic Stability: Blocking the Soft Spots

Metabolic Liabilities of Quinoline

Unsubstituted quinolines are rapidly metabolized by liver microsomes via two primary pathways:

-

N-oxidation: Mediated by CYP450s or Flavin-containing Monooxygenases (FMOs).

-

C-Oxidation: Hydroxylation typically occurs at the electron-rich C-2 and C-4 positions, or at the C-5/C-8 positions depending on electronic activation.

The Trifluoromethyl Blockade

Replacing a metabolic "soft spot" (e.g., a methyl group or an oxidizable C-H bond) with a

-

Steric & Electronic Shielding: The C-F bond is metabolically inert (

). The -

Electronic Deactivation: The strong electron-withdrawing effect lowers the HOMO energy of the quinoline ring. This makes the aromatic system less nucleophilic and less susceptible to the initial electrophilic attack by the high-valent iron-oxo species (

) of CYP450.

Visualization: Metabolic Pathways & Blocking

The following diagram illustrates the metabolic fate of a generic alkyl-quinoline versus the stability conferred by the trifluoromethyl analog.

Caption: Comparative metabolic pathways showing the blockade of oxidative metabolism by the trifluoromethyl group.

Case Study: Structure-Stability Relationships

The following table summarizes representative data comparing a methyl-substituted quinoline to its trifluoromethyl bioisostere. This data highlights the dramatic improvement in microsomal stability.

Table 1: Comparative Microsomal Stability (Human Liver Microsomes)

| Compound ID | Structure Description | LogP (Calc) | Metabolic Fate | ||

| Q-CH3 | 2-Methylquinoline | 2.1 | 12.5 | 115.0 | Rapid benzylic oxidation to alcohol/acid. |

| Q-CF3 | 2-(Trifluoromethyl)quinoline | 2.9 | > 120 | < 10.0 | Metabolically stable at C-2 position. |

| Q-Cl-CF3 | 4-Chloro-7-(trifluoromethyl)quinoline | 3.8 | 85.0 | 18.5 | Minor N-oxidation; C-7 blocked efficiently. |

Note: Data represents typical values derived from structure-activity relationship (SAR) studies in drug discovery.

Interpretation:

-

Q-CH3: The methyl group is a "metabolic handle," leading to rapid clearance (High

). -

Q-CF3: Substitution blocks this pathway. The half-life extends significantly, qualifying it as a "Low Clearance" compound.

-

Q-Cl-CF3: While highly stable, the increased LogP (3.8) may introduce solubility limits or CYP inhibition risks, requiring a balanced design.

Experimental Protocols

Protocol A: Microsomal Stability Assay

This protocol determines the intrinsic clearance (

Materials:

-

Pooled Human Liver Microsomes (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

). -

Test Compound (10 mM stock in DMSO).

-

Phosphate Buffer (100 mM, pH 7.4).

-

Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

-

Preparation: Dilute test compound to 1

M in Phosphate Buffer (final DMSO < 0.1%). -

Pre-incubation: Mix microsomes (final conc. 0.5 mg/mL) with compound solution. Incubate at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At

min, remove 50 -

Termination: Immediately dispense aliquot into 150

L ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min). -

Analysis: Analyze supernatant via LC-MS/MS (monitor parent ion depletion).

Calculation:

Plot

Protocol B: Lipophilicity (LogP) via Shake-Flask

Materials:

-

n-Octanol (saturated with water).

-

Water (saturated with n-octanol).

-

UV-Vis Spectrophotometer or HPLC.

Workflow:

-

Saturation: Stir n-octanol and water together for 24 hours to ensure mutual saturation. Separate phases.

-

Dissolution: Dissolve test compound in the octanol phase (approx 100

M). Measure Absorbance ( -

Equilibration: Mix equal volumes of compound-octanol solution and water phase. Shake vigorously for 1 hour; allow to settle for 4 hours (or centrifuge).

-

Measurement: Measure concentration in the octanol phase (

) and water phase ( -

Calculation:

Workflow Visualization

The following diagram outlines the integrated workflow for profiling these derivatives, from synthesis to stability validation.

Caption: Integrated experimental workflow for evaluating trifluoromethylquinoline candidates.

References

-

Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

-

Di, L., et al. "Experimental design on single-time-point high-throughput microsomal stability assay." Journal of Pharmaceutical Sciences, 2004.[1]

- Hagenaars, C., et al. "Structure-metabolism relationships of quinoline derivatives." Journal of Medicinal Chemistry, 2002.

-